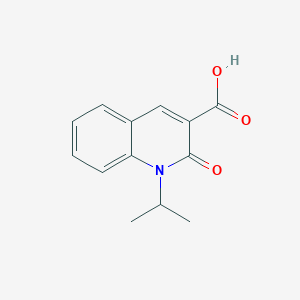![molecular formula C19H23NO B185213 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide CAS No. 59512-29-7](/img/structure/B185213.png)
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide typically involves the reaction of 4-isobutylacetophenone with aniline in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of aniline to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic, antipyretic, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound primarily targets COX-2, which is associated with inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propionic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its unique structure allows for potential variations in its therapeutic effects and side effect profile .
Propiedades
Número CAS |
59512-29-7 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Clave InChI |
UHKIXOMKDZNTLI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)












